molecular formula C16H10N10S B12585927 2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine CAS No. 646998-78-9

2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine

Cat. No.: B12585927
CAS No.: 646998-78-9
M. Wt: 374.4 g/mol
InChI Key: WEHRWLGBIVXFMS-UHFFFAOYSA-N
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Description

2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine is a sophisticated heterocyclic compound designed for advanced research applications. This molecule integrates a central thiophene bridge with two 1,2,4-triazole and two pyrazine rings, creating a multifunctional scaffold with significant potential in drug discovery and materials science. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for its ability to engage in various non-bond interactions with enzymes and biological receptors . This moiety is found in numerous therapeutic agents, including antifungal drugs (e.g., fluconazole, voriconazole), anticancer agents (e.g., letrozole), and antiviral compounds . The presence of two pyrazine rings further enhances the compound's versatility as a ligand in coordination chemistry and its potential to be developed into novel pharmacophores. Researchers are investigating this compound and its analogs primarily in the fields of medicinal chemistry and chemical biology. Its structural features make it a promising candidate for developing new thymidine phosphorylase inhibitors, which have shown potential as anti-tumor agents . Additionally, the unique electronic properties of the conjugated system, comprising thiophene and nitrogen-rich heterocycles, make it a subject of interest in the synthesis of high-performance materials . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646998-78-9

Molecular Formula

C16H10N10S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[5-[5-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)thiophen-2-yl]-1H-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C16H10N10S/c1-2-12(16-22-14(24-26-16)10-8-18-4-6-20-10)27-11(1)15-21-13(23-25-15)9-7-17-3-5-19-9/h1-8H,(H,21,23,25)(H,22,24,26)

InChI Key

WEHRWLGBIVXFMS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NNC(=N2)C3=CC=C(S3)C4=NC(=NN4)C5=NC=CN=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of 2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine can be approached via several synthetic routes:

  • Thiene Derivatives Reaction : The compound is generally synthesized by reacting thiene derivatives with 1,2,4-triazole under specific conditions. This reaction often requires the presence of catalysts and precise temperature control to facilitate the formation of the desired dipyrazine structure.

  • Stepwise Synthesis : A common method involves a stepwise synthesis where thiene is first reacted with a suitable triazole precursor to form an intermediate. This intermediate can then undergo further reactions to yield the final dipyrazine product.

Reaction Conditions

The following conditions are typically employed during the synthesis:

  • Temperature Control : Reactions are often conducted at elevated temperatures (e.g., reflux conditions) to enhance reaction rates and yields.

  • Catalysts : Catalysts such as copper salts or other metal-based catalysts may be utilized to improve the efficiency of the reaction.

  • Solvents : Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or other polar aprotic solvents that can dissolve both reactants effectively.

Detailed Analysis of Reaction Mechanisms

Mechanistic Pathways

The synthesis mechanism generally involves several key steps:

  • Nucleophilic Attack : The nitrogen atom in the triazole acts as a nucleophile and attacks the electrophilic carbon in the thiene derivative.

  • Formation of Intermediates : This step leads to the formation of various intermediates which can rearrange or undergo further reactions depending on the reaction conditions.

  • Cyclization : Subsequent cyclization reactions occur to form the final dipyrazine structure through a series of bond formations.

Common Reagents Used

Common reagents and catalysts used in these reactions include:

Yield and Purification

The yield of this compound can vary significantly based on reaction conditions:

Method Yield (%) Comments
Thiene + Triazole Reaction 60 - 85 Yields depend on temperature and catalyst used
Stepwise Synthesis 50 - 75 Intermediate stability affects overall yield

Purification methods typically involve recrystallization from suitable solvents or column chromatography to isolate the final product from by-products and unreacted materials.

Chemical Reactions Analysis

Types of Reactions

2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the triazole or pyrazine rings .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to 2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine have shown significant activity against various bacteria and fungi. A systematic evaluation of synthesized triazole compounds indicated that those with multiple triazole cores exhibited enhanced antimicrobial effects compared to their single-core counterparts .

Antitumor Properties

Research has demonstrated that triazole derivatives can inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and angiogenesis. Compounds with dual triazole structures have been synthesized and tested for their TP inhibitory activity. The results indicated a correlation between structural complexity and biological efficacy, suggesting that This compound could serve as a promising candidate for further development as an anticancer agent .

Coordination Chemistry

The unique structural features of This compound allow it to act as a bridging ligand in coordination complexes. Such complexes are valuable in catalysis and material synthesis. The ability of triazoles to coordinate with metal ions enhances the stability and reactivity of the resulting complexes .

Sensor Development

Triazole compounds are also being explored for their potential use in sensor technology. Their electronic properties make them suitable for detecting various analytes through changes in conductivity or fluorescence. The incorporation of thiene units may further improve sensitivity and selectivity in sensor applications .

Case Studies

StudyFindings
Antimicrobial Evaluation A series of bis-triazole compounds were synthesized and tested against common pathogens. Results showed that compounds with thiene linkages exhibited improved activity against resistant strains .
Antitumor Activity Molecular docking studies revealed that certain derivatives effectively bind to TP, inhibiting its activity and demonstrating potential as anti-cancer agents .
Coordination Complexes Research on thiene-containing triazoles highlighted their role as ligands in coordination chemistry, leading to the formation of stable complexes with transition metals .

Mechanism of Action

The mechanism by which 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved often depend on the specific application, such as inhibiting enzyme activity in a biological context or facilitating electron transfer in a materials science application .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name & Source Core Structure Key Features Biological/Physical Properties
Target Compound Thiophene + 2×1H-1,2,4-triazole + 2×pyrazine - Thiophene bridge enhances electron density.
- Triazole-pyrazine motifs enable H-bonding and π-stacking.
Inferred antimicrobial/antioxidant potential
2-(4-Ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl)pyrazine Pyrazine + triazole + fluorobenzylthio - Sulfur linkage improves lipophilicity.
- Fluorobenzyl group enhances bioavailability.
Likely antimicrobial activity (not explicitly tested).
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Pyridine + 2×triazole + 2×pyrazine - Pyridine replaces thiophene, altering electronic properties.
- Forms 3D networks via N–H⋯N and π–π interactions.
Potential for crystal engineering and materials applications.
Bis-triazole derivatives (16, 17, 18) Aze/sulfanediyl linkers + triazole + aryl groups - Sulfanediyl bridges increase flexibility.
- Aryl substituents modulate solubility.
Tested for antimicrobial and antioxidant activities (e.g., compound 16: 71% yield, m.p. 111–112°C).
Triazole-thiadiazole hybrids Triazole + thiadiazole + alkane chains - Thiadiazole introduces additional N/S heteroatoms.
- Alkane chains improve solubility.
Demonstrated antioxidant activity (DPPH radical scavenging).

Physical and Electronic Properties

  • Solubility : Thiophene bridges (target compound) may reduce water solubility compared to glycosylated triazole-thiones (e.g., compounds in ), but pyrazine’s polar N atoms could enhance solubility in polar aprotic solvents.
  • Thermal Stability : Triazole-pyrazine systems generally exhibit high thermal stability (>200°C), as seen in related derivatives .
  • Supramolecular Interactions : The target compound’s triazole N–H groups and pyrazine N atoms facilitate hydrogen bonding, akin to the dimeric structures observed in .

Biological Activity

The compound 2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine represents a novel class of bioactive molecules that combine the structural features of thiene and triazole rings. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps including the formation of thiene and triazole derivatives. The methodologies often utilize base-catalyzed cyclization reactions which allow for the efficient construction of the triazole framework. For instance:

  • Formation of Thiene Derivatives : Thiene can be synthesized from appropriate precursors through cyclization reactions involving sulfur-containing compounds.
  • Triazole Synthesis : The triazole moiety is generally formed through the reaction of hydrazines with suitable carbonyl compounds or isothiocyanates.

Biological Activity

The biological activities of this compound have been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of triazole derivatives. For instance:

  • Cytotoxicity Testing : Compounds similar to this compound have shown significant cytotoxic activity against various cancer cell lines including colorectal cancer (HT-29) and breast cancer (MCF-7) cells. IC50 values in the micromolar range indicate potent activity against these cell lines .
CompoundCell LineIC50 (µM)
TZ55.7HT-2915
TZ53.7MCF-720
TZ3a.7HT-2918

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Antibacterial Testing : Various derivatives have demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activities are primarily attributed to the unique structural features of the compound:

  • Triazole Moiety : The presence of the triazole ring enhances solubility and facilitates interactions with biological targets such as enzymes involved in cancer signaling pathways.
  • Thiene Component : This part contributes to the overall stability and may enhance binding affinity to target proteins.

Case Studies

Several case studies have illustrated the effectiveness of similar compounds in preclinical models:

  • Study on Colorectal Cancer : A series of S-substituted triazoles were evaluated for their antiproliferative effects on HT-29 cells. The results indicated that these compounds could induce cell cycle arrest and apoptosis .
  • Antimicrobial Evaluation : Another investigation tested a range of triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results in terms of minimum inhibitory concentration (MIC) values .

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